10S-Lumateperone

描述

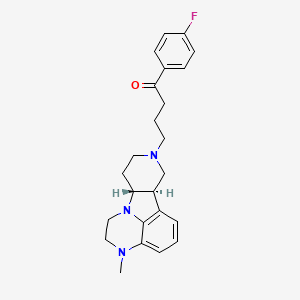

Structure

3D Structure

属性

分子式 |

C24H28FN3O |

|---|---|

分子量 |

393.5 g/mol |

IUPAC 名称 |

1-(4-fluorophenyl)-4-[(10R,15R)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one |

InChI |

InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3/t20-,21+/m0/s1 |

InChI 键 |

HOIIHACBCFLJET-LEWJYISDSA-N |

手性 SMILES |

CN1CCN2[C@@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F |

规范 SMILES |

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F |

产品来源 |

United States |

Stereochemical Characterization and Isomeric Purity of 10s Lumateperone

Absolute Configuration of 10S-Lumateperone (6bR,10aS)

The therapeutically active form of lumateperone (B1672687) is the single enantiomer, this compound. Its precise three-dimensional structure is defined by the absolute configuration at its two chiral centers, which are designated as (6bR,10aS). google.comgoogleapis.comnih.gov This specific spatial arrangement of atoms is crucial for its interaction with biological targets. The chemical name, reflecting this stereochemistry, is 4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H,7H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8-yl)-1-(4-fluoro-phenyl)-butan-1-one. nih.gov The term "eutomer" is used in scientific literature to refer to this pharmacologically active enantiomer, distinguishing it from its "distomer," the other enantiomer which may be less active or contribute to undesirable effects. googleapis.com

The synthesis of lumateperone initially produces a racemic mixture containing both the (6bR,10aS) and (6aS,10bR) enantiomers. google.com The isolation of the desired this compound is a critical step in the manufacturing process to ensure the final drug product contains only the active stereoisomer. google.com

Enantiomeric Purity Assessment Methodologies for this compound

To guarantee the stereochemical integrity of this compound, rigorous analytical methods are employed to determine its enantiomeric purity. These methods are designed to separate and quantify the desired enantiomer from its mirror image. The enantiomeric purity of the final product is typically required to be greater than 99%, and in many cases, greater than 99.5%. google.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary technique for assessing the enantiomeric purity of lumateperone. google.comgoogle.com This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. Specific parameters for a published chiral HPLC method are detailed in the table below.

| Parameter | Specification |

|---|---|

| Device | HP 1100 |

| Column | Lux Amylose-2, 5 µm, 150 mm x 4.6 mm |

| Eluent | ethanol / acetonitrile (B52724) / diethylamine (B46881) = 85/15/0.1 |

| Flow Rate | 0.3 ml/min |

| Temperature | 25 °C |

| Detection | DAD 232 nm |

| Retention Time (eutomer) | ~9.5 min |

Data sourced from patent information. google.com

Diastereomeric Resolution: Another common strategy for obtaining the enantiomerically pure this compound involves diastereomeric resolution. This process involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing them to be separated by conventional techniques like crystallization.

A key intermediate in the synthesis of lumateperone can be resolved using chiral acids. For instance, (R)-mandelic acid has been used to selectively crystallize the desired diastereomeric salt. nrochemistry.com After separation, the chiral auxiliary is removed to yield the enantiomerically enriched intermediate. This process can initially yield an enantiomeric excess (ee) of 76%, which can be further enhanced to over 99% ee through recrystallization. Other chiral resolving agents, such as (+)-dibenzoyl-D-tartaric acid mono(dimethylamide), have also been employed in the resolution of lumateperone intermediates. google.com

Impact of Stereochemistry on this compound's Molecular Interactions

The specific (6bR,10aS) configuration of this compound is paramount for its unique pharmacological profile, which is characterized by a distinct pattern of interaction with various neurotransmitter receptors. This stereoselectivity dictates the drug's efficacy and contributes to its favorable side-effect profile.

This compound exhibits a high affinity for serotonin (B10506) 5-HT2A receptors and a moderate affinity for dopamine (B1211576) D2 receptors. caplytahcp.commdpi.comnih.gov This dual action is believed to be central to its antipsychotic effects. The affinity for the 5-HT2A receptor is significantly higher than for the D2 receptor. mdpi.comwikipedia.org This differential binding, a direct consequence of its specific stereochemistry, is thought to contribute to a lower risk of extrapyramidal symptoms compared to other antipsychotics that exhibit higher D2 receptor occupancy. mdpi.comwikipedia.org

Furthermore, this compound acts as a presynaptic partial agonist and a postsynaptic antagonist at D2 receptors. nih.govresearchgate.net This nuanced interaction, which is dependent on the precise three-dimensional shape of the molecule, allows for the modulation of dopamine activity. The stereochemistry also influences its interaction with other receptors, including a moderate affinity for the serotonin transporter (SERT), which may contribute to its therapeutic effects on negative symptoms and depression. caplytahcp.comwikipedia.org In contrast, it has a low affinity for histaminergic and muscarinic receptors, which is associated with a reduced burden of side effects such as weight gain and sedation. nih.govnih.gov

The table below summarizes the receptor binding affinities (Ki values) for this compound, highlighting the specificity of its molecular interactions.

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT2A | 0.54 |

| Dopamine D2 | 32 |

| Dopamine D1 | 41 |

| Serotonin Transporter (SERT) | 33 |

| Dopamine D4 | ~100 |

| α1A-Adrenergic | ~100 |

| α1B-Adrenergic | ~100 |

Data compiled from multiple sources. nih.govwikipedia.org

Synthetic Methodologies and Chemical Synthesis of 10s Lumateperone

Retrosynthetic Analysis of the 10S-Lumateperone Core Structure

The molecular architecture of this compound is a tetracyclic system featuring three heterocyclic rings and two stereocenters. A logical retrosynthetic analysis breaks the molecule down into more readily available precursors. nrochemistry.com The primary disconnection point is the bond between the secondary amine of the tetracyclic core and the butanophenone side chain, suggesting a final N-alkylation step. nrochemistry.comyoutube.com

The tetracyclic core itself, a pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline system, can be further deconstructed. A key strategic disconnection involves the formation of the quinoxaline (B1680401) ring via a palladium-catalyzed intramolecular cyclization. This approach simplifies the target to a substituted pyrido[4,3-b]indole derivative. usc.edursc.org This tricyclic indole (B1671886) fragment is a classic target for the Fischer indole synthesis, which constructs the indole ring from the reaction of a hydrazine (B178648) derivative with a ketone, in this case, a substituted 4-piperidone (B1582916). nrochemistry.comyoutube.com This multi-step disconnection strategy forms the basis for the various synthetic routes developed for Lumateperone (B1672687).

Established Synthetic Routes for this compound and its Key Intermediates

Several synthetic routes have been established, reflecting an evolution towards more efficient and scalable manufacturing processes. Early syntheses often produced a racemic mixture that required separation in the final stage, while later developments introduced chiral resolution at an earlier point to improve efficiency. researchgate.netgoogle.com

Fischer Indole Synthesis Approaches

The Fischer indole synthesis is a cornerstone in the construction of the Lumateperone core. nrochemistry.com In one of the initial disclosed syntheses, this reaction was used to create the tetracyclic framework directly. The process involved reacting a hydrazine derivative, formed from 3,4-dihydroquinoxalin-2(1H)-one, with ethyl 4-oxopiperidine-1-carboxylate to yield the tetracyclic indole compound. researchgate.netbeilstein-journals.org

An alternative and widely adopted strategy involves forming a tricyclic pyrido[4,3-b]indole structure first. In this approach, a substituted phenylhydrazine, such as (2-bromophenyl)hydrazine, is reacted with 4-piperidone monohydrate hydrochloride. researchgate.netbeilstein-journals.org This reaction, typically conducted under acidic conditions, efficiently forges the indole ring fused to the piperidine (B6355638) ring, creating a key intermediate for subsequent cyclization and functionalization. nrochemistry.comyoutube.com

Reductive Amination Reactions in this compound Synthesis

Reductive amination is a key transformation in building the complete tetracyclic system of this compound. A newer, practical synthesis utilizes a reductamination reaction to obtain the key intermediate (6bR,10aS)-3-Methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline hydrochloride. usc.edusemanticscholar.org This step is part of a sequence that efficiently constructs the final ring system with the correct relative stereochemistry. While specific details of the reactants for this particular step in the cited literature are streamlined for brevity, it generally involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent to form a new carbon-nitrogen bond.

Palladium-Catalyzed Cyclization Strategies

Modern synthetic routes leverage palladium-catalyzed cross-coupling reactions to form the quinoxaline ring system. Specifically, an intramolecular Buchwald-Hartwig amination is employed. rsc.org This strategy is applied to a precursor containing both an amine and an aryl halide within the same molecule.

In a reported kilogram-scale synthesis, an enantiomerically pure bromo-substituted hexahydropyrido[4,3-b]indole intermediate undergoes N-alkylation followed by a palladium-catalyzed cyclization. usc.edusemanticscholar.org The use of a copper(I) iodide and N,N'-dimethylethylenediamine catalyst system with potassium carbonate as the base facilitates the formation of the crucial C-N bond, closing the final ring of the tetracyclic core. semanticscholar.org This method is highly effective for constructing the desired heterocycle in good yield. usc.edusemanticscholar.org

N-Alkylation Procedures in the Final Steps of this compound Formation

The final step in the synthesis of this compound is the N-alkylation of the enantiomerically pure tetracyclic amine core. This reaction attaches the 4-(4-fluorophenyl)-4-oxobutyl side chain. The key tetracyclic intermediate, (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline, is reacted with an alkylating agent such as 4-chloro-1-(4-fluorophenyl)butan-1-one. researchgate.netbeilstein-journals.orgsemanticscholar.org The reaction is typically carried out under basic conditions to yield the final this compound base. semanticscholar.org

Stereoselective Synthesis and Chiral Resolution Techniques for this compound

Achieving the correct absolute stereochemistry (6bR, 10aS) is paramount. google.com Two primary strategies have been employed: chiral chromatography of the final racemic product and, more efficiently, chiral resolution of an early-stage intermediate.

The initial synthesis produced racemic lumateperone, which was then separated into its constituent enantiomers using chiral High-Performance Liquid Chromatography (HPLC). google.comgoogle.com While effective on a laboratory scale, this method is often prohibitively expensive and difficult to implement for industrial-scale production. google.com

To overcome this limitation, more recent and practical syntheses perform a resolution at an earlier stage. A key racemic intermediate, cis-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole, is separated by forming diastereomeric salts with a chiral acid. nrochemistry.com One effective method uses (R)-mandelic acid to selectively crystallize the desired (4aS,9bR)-enantiomer as a mandelate (B1228975) salt, which can then be converted to the enantiomerically pure intermediate with greater than 99% enantiomeric excess (ee). nrochemistry.comresearchgate.netbeilstein-journals.org Other patented methods describe the use of chiral acids like (+)-dibenzoyl-D-tartaric acid mono(dimethylamide) for the resolution of the tetracyclic cis-racemate intermediate. google.comgoogleapis.com This early-stage resolution is a more economical and scalable approach to obtaining the enantiomerically pure this compound. google.com

Research Findings and Synthetic Data

The following tables summarize key data from reported synthetic procedures for this compound and its intermediates.

Table 1: Chiral Resolution of Pyrido[4,3-b]indole Intermediate

| Racemic Intermediate | Chiral Resolving Agent | Yield of Desired Diastereomeric Salt | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| (cis)-6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | S-(+)-mandelic acid | 33% | >99% | semanticscholar.org |

| cis-racemate 15 | (R)-mandelic acid | Data not specified | Enantiomerically pure | researchgate.netbeilstein-journals.org |

Table 2: Scalable Synthesis of this compound Tosylate

| Synthetic Step/Product | Key Reagents/Process | Overall Yield | Purity (HPLC) | Scale | Source |

|---|---|---|---|---|---|

| Ethyl (4aS,9bR)-6-bromo-1,3,4,4a,5,9b-hexahydro-2H-pyrido-[4,3-b]indole-2-carboxylate (12) | Multi-step synthesis from (cis)-11 | 31% | >99% ee | Kilogram | usc.edusemanticscholar.org |

| (6bR,10aS)-3-Methyl...quinoxaline hydrochloride (16-HCl) | Reductamination, Pd-catalyzed cyclization, hydrolysis | 60% (over 3 steps) | >98% | Not specified | usc.edusemanticscholar.org |

| Lumateperone Tosylate (1) | N-Alkylation and salt formation | 65% (over 2 steps) | >99% | 20 g | usc.edusemanticscholar.org |

Table of Compounds

Chiral High-Performance Liquid Chromatography (HPLC) Resolution

Early synthetic routes to lumateperone yielded a racemic mixture of the cis-indoline derivative. nih.gov The separation of the desired (6bR,10aS)-enantiomer from its mirror image was initially achieved using chiral High-Performance Liquid Chromatography (HPLC). google.comgoogle.comgoogleapis.com This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their differential retention times and subsequent separation.

While effective on a laboratory scale, chiral HPLC is often considered unsuitable for industrial-scale production due to its high cost, solvent consumption, and lower throughput compared to other resolution methods. google.comgoogle.comgoogleapis.com A publication in the Journal of Medicinal Chemistry detailed a synthesis pathway where the final racemic product was resolved by chiral preparative HPLC, yielding the desired enantiomer in 23% yield on a 480 mg scale. semanticscholar.org

Table 1: Example of Chiral HPLC Conditions for Lumateperone Racemate Separation semanticscholar.org

| Parameter | Condition |

| Column | Daicel CHIRALPAK IC |

| Mobile Phase | n-hexane / i-PrOH (90/10) |

| Flow Rate | 0.8 mL/min |

| Detection | 210 nm, 230 nm |

| Temperature | 30 °C |

| Retention Times | tR = 6.77 min, tR = 7.58 min |

Diastereomeric Salt Formation with Chiral Acids (e.g., Mandelic Acid)

To circumvent the limitations of chiral HPLC, diastereomeric salt formation has emerged as a more scalable resolution technique. nrochemistry.comyoutube.com This method involves reacting the racemic mixture of a key intermediate with a single enantiomer of a chiral acid, such as mandelic acid. semanticscholar.orgnrochemistry.com The reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. nrochemistry.comyoutube.com

In the synthesis of this compound, a racemic cis-pyrido[4,3-b]indole intermediate is treated with (R)-mandelic acid. nrochemistry.comresearchgate.net The resulting (R)-mandelate salt of the desired (4aS,9bR)-enantiomer is less soluble and crystallizes out of the solution, allowing for its isolation. nrochemistry.comyoutube.com Subsequent treatment of the isolated diastereomeric salt with a base, such as aqueous sodium hydroxide, liberates the chirally pure amine intermediate. nrochemistry.comnih.gov One study reported obtaining the optically pure intermediate in 33% yield with an enantiomeric excess (ee) of over 99% using S-(+)-mandelic acid. semanticscholar.org Another reported achieving a 76% enantiomeric excess after initial crystallization, which was increased to >99% ee upon recrystallization.

Process Chemistry Considerations for Scalable this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of process chemistry to ensure efficiency, safety, and cost-effectiveness. A significant challenge in early syntheses was the reliance on chiral chromatography for the final separation step, a method deemed unsuitable for large-scale manufacturing. google.comgoogle.com

The development of diastereomeric resolution using chiral acids like mandelic acid represented a major advancement for scalable production. google.comgoogleapis.com This classical resolution technique is generally more economical and amenable to large-scale operations than preparative HPLC. Further process optimization has focused on improving yields and purity at each synthetic step. For instance, a "One-Pot" process was developed for the preparation of a key intermediate, achieving a 70% yield. semanticscholar.org

Patents disclose methods aimed at producing lumateperone with high chemical and enantiomer purity (greater than 99.5%) without the need for chromatography. google.comgoogle.com These processes often involve the alkylation of a high-purity key intermediate, which is obtained through resolution. google.com The choice of salt form for the final product is also a critical consideration, with tosylate and naphthalene-2-sulfonic acid salts being investigated for their crystalline properties and stability. google.com A practical synthesis of lumateperone tosylate was developed, producing the final product on a 20 g scale in 65% yield over two steps with greater than 99% purity as measured by HPLC. usc.edu

Novel Synthetic Approaches and Derivatization of the this compound Scaffold

Research continues into novel and more efficient synthetic routes to this compound and its analogs. One approach has focused on the synthesis of a late-stage tetracyclic key intermediate starting from commercially available quinoxaline. nih.govresearchgate.net This method constructs the tetracyclic skeleton via a Fischer indole synthesis and avoids a borane-based reduction step, offering potential for improved scalability. nih.govresearchgate.net

Alternate syntheses have explored different strategies for constructing the core structure. One such route begins with (2-bromophenyl)hydrazine and 4-piperidone monohydrate hydrochloride to form a pyrido[4,3-b]indole congener, which is then reduced and resolved. nih.govresearchgate.net

The derivatization of the this compound scaffold is an area of interest for the discovery of new therapeutic agents. The core structure presents multiple sites for modification, which could lead to compounds with altered pharmacological profiles. The piperazine (B1678402) moiety, for example, is a common feature in many centrally acting drugs and offers a clear point for derivatization. researchgate.net The exploration of different substituents on the aromatic rings could also modulate receptor binding affinity and selectivity. The development of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, has become a powerful tool for the synthesis of complex molecules like lumateperone and its derivatives, enabling the efficient formation of key C-N and C-C bonds. researchgate.net

Molecular Pharmacology and Receptor Binding Profile of 10s Lumateperone

Serotonergic System Modulation by 10S-Lumateperone

This compound, also known as lumateperone (B1672687), demonstrates a significant interaction with the serotonergic system, a key element in its pharmacological profile. This interaction is primarily characterized by its potent antagonism of serotonin (B10506) 5-HT2A receptors and its moderate inhibition of the serotonin transporter (SERT).

Lumateperone exhibits a particularly high binding affinity for serotonin 5-HT2A receptors, a key characteristic that distinguishes it from many other antipsychotic agents. nih.govnih.gov In vitro studies have consistently reported a low nanomolar Ki value for lumateperone at the 5-HT2A receptor, with a frequently cited value of 0.54 nM. nih.govtargetmol.comresearchgate.netmdpi.comfda.govitalianjournalofpsychiatry.it This high affinity signifies a potent antagonistic activity at these receptors. nih.govresearchgate.net The affinity of lumateperone for the 5-HT2A receptor is approximately 60 times greater than its affinity for the dopamine (B1211576) D2 receptor, a ratio that is considerably higher than that of many other atypical antipsychotics. nih.govtargetmol.com This pronounced selectivity for the 5-HT2A receptor is believed to contribute to its therapeutic effects while potentially minimizing certain side effects. nih.govitalianjournalofpsychiatry.it

Table 1: In Vitro Binding Affinity of this compound at the 5-HT2A Receptor

| Parameter | Value |

|---|---|

| Ki | 0.54 nM |

Table 2: In Vitro Binding Affinity of this compound at the Serotonin Transporter (SERT)

| Parameter | Reported Ki Values |

|---|---|

| Ki | 16-62 nM |

Dopaminergic System Interactions of this compound

Lumateperone's interaction with the dopaminergic system is complex and multifaceted, involving a unique combination of activities at different dopamine receptor subtypes. This includes a distinct profile at D2 receptors and moderate affinity for D1 and D4 receptors.

Lumateperone demonstrates a moderate binding affinity for dopamine D2 receptors, with a reported Ki value of 32 nM. nih.govnih.govtargetmol.commdpi.comfda.govitalianjournalofpsychiatry.itgoogle.com A defining feature of its interaction with D2 receptors is its dual activity: it acts as a partial agonist at presynaptic D2 receptors and as an antagonist at postsynaptic D2 receptors. nih.govnih.govitalianjournalofpsychiatry.itmdpi.comresearchgate.netamazonaws.comnih.gov This mechanism is thought to stabilize dopamine neurotransmission. italianjournalofpsychiatry.it The presynaptic partial agonism may help to modulate dopamine release, preventing excessive dopaminergic activity, while the postsynaptic antagonism blocks the effects of dopamine at these receptors. nih.govitalianjournalofpsychiatry.it This nuanced mechanism may contribute to its antipsychotic efficacy with a potentially lower risk of certain motor side effects. nih.govresearchgate.net In vitro assays have shown that, unlike some other antipsychotics, lumateperone does not increase presynaptic dopamine release, which is consistent with its agonist properties at the presynaptic D2 receptor. the-hospitalist.org

Table 3: In Vitro Binding Affinity and Activity of this compound at D2 Receptors

| Parameter | Value/Description |

|---|---|

| Ki | 32 nM |

| Presynaptic Activity | Partial Agonist |

| Postsynaptic Activity | Antagonist |

Lumateperone also exhibits a moderate affinity for dopamine D1 receptors. nih.govnih.gov In vitro studies have reported Ki values for D1 receptors in the range of 20 to 78 nM, with a specific value of 52 nM being frequently cited. nih.govnih.govtargetmol.commdpi.comgoogle.com The interaction with D1 receptors is believed to contribute to the modulation of glutamatergic neurotransmission. nih.govdiva-portal.org This D1 receptor-dependent mechanism may play a role in the potential effects of lumateperone on cognitive function. nih.govdiva-portal.org

Table 4: In Vitro Binding Affinity of this compound at D1 Receptors

| Parameter | Reported Ki Values |

|---|---|

| Ki | 20-78 nM |

Research indicates that lumateperone interacts with dopamine D4 receptors with moderate affinity. nih.govnih.gov In vitro binding studies have shown Ki values for D4 receptors ranging from 39.7 to 104 nM. nih.govnih.gov Some sources also report a modest binding strength with a Ki projected at less than 100 nM. researchgate.netresearchgate.net

Table 5: In Vitro Binding Affinity of this compound at D4 Receptors

| Parameter | Reported Ki Values |

|---|---|

| Ki | 39.7-104 nM |

Regioselectivity of D2 Receptor Modulation in Mesolimbic and Mesocortical Systems (preclinical animal models)

Preclinical studies have indicated that this compound, also known as lumateperone, demonstrates a notable regioselectivity for dopamine D2 receptors within the mesolimbic and mesocortical pathways of the brain. drugbank.comitalianjournalofpsychiatry.itsci-hub.senih.gov This selectivity is significant because these neural circuits are critically implicated in the pathophysiology of schizophrenia. drugbank.comintracellulartherapies.com The targeted action in these regions is believed to contribute to its antipsychotic efficacy. drugbank.comnih.govintracellulartherapies.com

Unlike some other antipsychotic agents, lumateperone exhibits a low affinity for the nigrostriatal dopamine system. italianjournalofpsychiatry.itsmpdb.ca This characteristic is thought to be advantageous, as it may reduce the risk of extrapyramidal symptoms (EPS), which are motor side effects commonly associated with dopamine blockade in the nigrostriatal pathway. wikipedia.orgnih.gov The compound's dual action as a presynaptic partial agonist and a postsynaptic antagonist at D2 receptors further refines its modulatory effects on dopamine signaling. drugbank.comnih.govportico.org This dualism allows for a reduction in presynaptic dopamine release while simultaneously blocking postsynaptic receptors, leading to a more efficient and targeted decrease in dopaminergic activity. nih.govnih.gov

This regional preference for the mesolimbic and mesocortical systems, combined with its unique D2 receptor interaction, suggests a mechanism that may effectively address both the positive and negative symptoms of schizophrenia while minimizing motor side effects. drugbank.comnih.govnih.gov

Glutamatergic System Modulation by this compound

Lumateperone distinctively modulates the glutamatergic system, a feature that sets it apart from many other antipsychotic medications. portico.orgpsychiatryonline.orgmdpi.com This modulation is believed to play a role in addressing the cognitive and negative symptoms associated with schizophrenia, which are thought to involve glutamatergic dysfunction. wikipedia.orgnih.gov

Indirect Enhancement of NMDA Receptor Function via D1 Receptor-Dependent Mechanisms

Lumateperone indirectly enhances the function of N-methyl-D-aspartate (NMDA) receptors through a mechanism dependent on dopamine D1 receptors. wikipedia.orgportico.orgmdpi.com Preclinical data show that lumateperone's activity at D1 receptors leads to the phosphorylation of the GluN2B subunit of the NMDA receptor. wikipedia.orgnih.govmdpi.comresearchgate.net This phosphorylation is a key step in modulating the receptor's activity and enhancing glutamatergic neurotransmission. nih.govmdpi.com This action is particularly relevant as impaired NMDA receptor-mediated signaling has been implicated in the pathophysiology of schizophrenia. wikipedia.orgnih.govresearchgate.net The D1-dependent enhancement of NMDA receptor function by lumateperone is observed specifically in the mesolimbic pathway. intracellulartherapies.comwikipedia.orggoogle.com

Augmentation of AMPA Receptor Activity (mTOR Pathway involvement)

In addition to its effects on NMDA receptors, lumateperone also augments the activity of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. portico.orgnih.govresearchgate.net This enhancement of AMPA receptor function is mediated through the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. portico.orgnih.govresearchgate.net Activation of the mTOR pathway can lead to an increase in synaptic proteins and dendritic spine density, which are crucial for synaptic plasticity and cognitive function. patsnap.com By promoting AMPA receptor trafficking and function, lumateperone may contribute to improvements in cognitive deficits. nih.govmdpi.com This mechanism, involving both NMDA and AMPA receptor modulation, points to a broader impact on glutamatergic neurotransmission. intracellulartherapies.comportico.orgresearchgate.net

Phosphorylation of GluN2B Subunit of NMDA Receptors

A key molecular mechanism underlying lumateperone's influence on the glutamatergic system is the phosphorylation of the GluN2B subunit of NMDA receptors. nih.govmdpi.com This phosphorylation is a direct consequence of its D1 receptor-dependent activity. portico.orgmdpi.comresearchgate.net Specifically, preclinical studies in mice have demonstrated that lumateperone increases the phosphorylation of the GluN2B subunit at tyrosine 1472 in the nucleus accumbens. mdpi.com This specific phosphorylation event is known to enhance the function of the NMDA receptor, thereby boosting glutamatergic signaling. nih.govmdpi.com This targeted molecular action within the mesolimbic region is thought to be a significant contributor to the therapeutic effects of lumateperone. intracellulartherapies.comnih.govgoogle.com

Affinity for Other Neurotransmitter Receptors (in vitro studies)

Low Affinity for H1 Histamine (B1213489) Receptors

Lumateperone exhibits a low binding affinity for H1 histamine receptors. italianjournalofpsychiatry.itnih.govnih.govmdpi.comresearchgate.net The Ki value, a measure of binding affinity, for the H1 receptor is reported to be greater than 1000 nM. nih.gov This is noteworthy because antagonism of H1 receptors is often associated with side effects such as sedation and weight gain, which are common with many other antipsychotic medications. nih.govresearchgate.net The negligible interaction with H1 receptors suggests a lower potential for these particular adverse effects. italianjournalofpsychiatry.itnih.govresearchgate.net

Low Affinity for 5-HT2C Serotonin Receptors

This compound, the active moiety of lumateperone, demonstrates a notably low affinity for the 5-HT2C serotonin receptor. italianjournalofpsychiatry.itresearchgate.netmdpi.com This characteristic is a significant aspect of its pharmacological profile, distinguishing it from many other atypical antipsychotic medications. researchgate.netmdpi.com The interaction with the 5-HT2C receptor is often associated with metabolic side effects, such as weight gain and insulin (B600854) resistance, which are frequently observed with antipsychotics that exhibit strong binding to this receptor. italianjournalofpsychiatry.it

Research findings indicate that lumateperone's binding affinity for the 5-HT2C receptor is weak. targetmol.commedcentral.com Specifically, the Ki value, a measure of binding affinity, for lumateperone at the 5-HT2C receptor has been reported to be 173 nM. kcl.ac.uk Another study noted that lumateperone has a low affinity for the 5-HT2C subtype of the serotonin receptor. researchgate.net This minimal interaction is believed to contribute to a reduced risk of certain metabolic complications. italianjournalofpsychiatry.itresearchgate.net Some sources describe its binding to 5-HT2C receptors as negligible. italianjournalofpsychiatry.itnih.gov This low affinity is a key factor in lumateperone's favorable metabolic profile compared to other second-generation antipsychotics. researchgate.net

Interactive Data Table: Lumateperone Affinity for 5-HT2C Receptor

| Compound | Receptor | Ki (nM) | Affinity Level |

| This compound | 5-HT2C | 173 kcl.ac.uk | Low italianjournalofpsychiatry.itresearchgate.netmdpi.com |

Minimal Affinity for Muscarinic Receptors

A key feature of this compound's receptor binding profile is its minimal affinity for muscarinic acetylcholine (B1216132) receptors. italianjournalofpsychiatry.itpsychiatryonline.orgpsychiatryonline.org This low level of interaction is a significant departure from many other antipsychotic agents and contributes to a more favorable side-effect profile. italianjournalofpsychiatry.it Antagonism of muscarinic receptors is associated with a range of anticholinergic side effects, including dry mouth, blurred vision, constipation, and cognitive impairment. italianjournalofpsychiatry.it

Studies have consistently shown that lumateperone has a low binding affinity for muscarinic receptors. osf.ionih.govsemanticscholar.org In fact, some reports describe the affinity as negligible or that the compound lacks biologically relevant interactions with these receptors. italianjournalofpsychiatry.itnih.govpsychiatryonline.orgdelveinsight.com The Ki value for lumateperone at muscarinic receptors is reported to be greater than 100 nM, indicating a weak interaction. the-hospitalist.org This minimal binding helps to prevent the undesirable anticholinergic side effects that can lead to patient discomfort and non-adherence to treatment. italianjournalofpsychiatry.it The lack of significant muscarinic activity suggests a lower risk for certain side effects compared to other antipsychotics. psychiatryonline.orgpsychiatryonline.org

Interactive Data Table: Lumateperone Affinity for Muscarinic Receptors

| Compound | Receptor | Ki (nM) | Affinity Level |

| This compound | Muscarinic | >100 the-hospitalist.org | Low/Minimal italianjournalofpsychiatry.itpsychiatryonline.orgpsychiatryonline.orgosf.ionih.govsemanticscholar.org |

α1A and α1B Adrenergic Receptor Interactions

The blockade of α1-adrenergic receptors can be associated with side effects such as orthostatic hypotension (a drop in blood pressure upon standing) and sedation. frontiersin.org While lumateperone does interact with these receptors, its affinity is described as moderate, and in some contexts, as very minimal. psychiatryonline.orgpsychiatryonline.org One study reported a weak affinity for α1A- and α1B-adrenergic receptors with a Ki of 173 nM at α1. targetmol.com This suggests a potentially lower risk for pronounced α1-adrenergic-related side effects compared to antipsychotics with higher affinity for these receptors.

Interactive Data Table: Lumateperone Affinity for Adrenergic Receptors

| Compound | Receptor | Ki (nM) | Affinity Level |

| This compound | α1A | <100 (projected) osf.iofda.gov | Moderate osf.iosemanticscholar.orgdelveinsight.comfda.gov |

| This compound | α1B | <100 (projected) osf.iofda.gov | Moderate osf.iosemanticscholar.orgdelveinsight.comfda.gov |

| This compound | α1 | 73 the-hospitalist.org | Low the-hospitalist.org |

| This compound | α1 | 173 targetmol.com | Weak targetmol.com |

Neurobiological Mechanisms of Action of 10s Lumateperone

Intracellular Signaling Pathways Modulated by 10S-Lumateperone

Glycogen (B147801) Synthase Kinase 3β (GSK-3β) Phosphorylation in Dopaminergic Systems

This compound, also known as lumateperone (B1672687), influences intracellular signaling cascades, notably through the phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β). mdpi.comnih.gov This action is particularly relevant in the mesolimbic and mesocortical dopamine (B1211576) systems. mdpi.com The phosphorylation of GSK-3β leads to the inhibition of its kinase activity. mdpi.com Dysregulation of GSK-3β signaling has been implicated in the development of psychiatric disorders, and the inhibition of this kinase is considered to have therapeutic potential. mdpi.comnih.gov

Table 1: Effect of Lumateperone on GSK-3β Phosphorylation

| Parameter | Observation | Source(s) |

|---|---|---|

| Action | Triggers phosphorylation of GSK-3β | mdpi.comnih.gov |

| Effect | Inhibition of GSK-3β kinase activity | mdpi.com |

| Location | Mesolimbic and mesocortical dopamine systems | mdpi.com |

| Mechanism | Dose-dependent increase in phosphorylation at serine 9 (S9) | mdpi.com |

| Associated Receptor | Dopamine D2 receptors | nih.gov |

Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Activation

Lumateperone has been shown to activate the mammalian target of rapamycin (mTOR) pathway, a critical signaling cascade involved in cell growth, proliferation, and survival. sec.govnih.govresearchgate.net This activation is thought to contribute to its potential antidepressant effects. sec.govresearchgate.net The mTOR pathway, particularly mTOR Complex 1 (mTORC1), is associated with neuroplasticity and has been a focus of research for rapid-acting antidepressant therapies. nih.govmedicalupdateonline.com

In preclinical models, lumateperone enhanced activity in the mTORC1 pathway in the prefrontal cortex of acutely stressed rats. nih.gov This enhancement of mTOR signaling is linked to lumateperone's ability to promote the trafficking and function of AMPA receptors. mdpi.comnih.gov By augmenting AMPA neurotransmission, lumateperone activates key proteins within the mTOR pathway. sec.gov This mechanism suggests a role for lumateperone in modulating synaptic plasticity and potentially treating mood disorders. sec.govmdpi.com

Table 2: Lumateperone and the mTOR Pathway

| Aspect | Finding | Source(s) |

|---|---|---|

| Pathway | Mammalian Target of Rapamycin (mTOR) | sec.govnih.govresearchgate.net |

| Complex | Enhances mTOR Complex 1 (mTORC1) activity | nih.govnih.gov |

| Location | Prefrontal Cortex | medicalupdateonline.comnih.gov |

| Upstream Mechanism | Enhances AMPA receptor-mediated neurotransmission | mdpi.comsec.govnih.gov |

| Potential Outcome | Antidepressant effects and increased neuroplasticity | sec.govresearchgate.netmedicalupdateonline.com |

Role of this compound in Modulating Neurotransmitter Release (preclinical in vitro models)

Furthermore, microdialysis studies in rodents have shown that lumateperone can dose-dependently increase the release of dopamine and glutamate (B1630785) in the medial prefrontal cortex. diva-portal.org This effect is thought to be mediated, in part, by its antagonist activity at serotonin (B10506) 5-HT2A receptors and its ability to inhibit the serotonin transporter (SERT). mdpi.comnih.gov The modulation of these neurotransmitter systems is regionally selective, with a preference for the mesocortical and mesolimbic pathways over the nigrostriatal pathway. mdpi.comitalianjournalofpsychiatry.it

Table 3: Preclinical Findings on Lumateperone and Neurotransmitter Release

| Neurotransmitter | Effect | Brain Region | Mechanism | Source(s) |

|---|---|---|---|---|

| Dopamine | Decreased presynaptic release | Striatum | Presynaptic D2 partial agonism | mdpi.com |

| Dopamine | Increased release | Medial Prefrontal Cortex | 5-HT2A antagonism, D1 receptor modulation | diva-portal.orgnih.gov |

| Glutamate | Increased release | Medial Prefrontal Cortex | D1-dependent mechanism | diva-portal.org |

| Serotonin | Inhibition of reuptake | - | SERT inhibition | mdpi.comnih.gov |

Neuroplasticity and Synaptic Function Insights from this compound Research

Research into lumateperone has provided insights into its potential to influence neuroplasticity and synaptic function. These effects are closely linked to its modulation of glutamatergic neurotransmission. nih.govitalianjournalofpsychiatry.it Lumateperone has been shown to enhance signaling through both NMDA and AMPA receptors. nih.govitalianjournalofpsychiatry.it Specifically, it increases the phosphorylation of the GluN2B subunit of the NMDA receptor, which can enhance receptor function. nih.govmdpi.com

The interaction between dopamine D1 and NMDA receptors, which is facilitated by lumateperone, is crucial for synaptic plasticity and the formation of new synapses. italianjournalofpsychiatry.it This enhancement of glutamatergic function may contribute to lasting antidepressant effects and improvements in cognitive deficits. italianjournalofpsychiatry.it Furthermore, lumateperone's ability to activate the mTOR pathway is associated with increased neuroplasticity, suggesting a mechanism by which it could promote synaptogenesis and other plastic changes in the brain. medicalupdateonline.commdpi.com

Immunomodulatory Effects of this compound in Preclinical Models

Recent preclinical studies have revealed that lumateperone possesses immunomodulatory properties, suggesting a mechanism of action that extends beyond direct neurotransmitter modulation. nih.govnih.gov This is significant due to the established link between the immune system, inflammation, and psychiatric health. nih.gov

Reduction of Proinflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)

In preclinical models, lumateperone has demonstrated the ability to reduce elevated levels of key proinflammatory cytokines. nih.gov Proinflammatory cytokines, such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), are signaling molecules that can promote inflammation and are implicated in the pathophysiology of various diseases when their levels are excessive. nih.govjneuropsychiatry.org

Specifically, in mice subjected to an acute immune challenge or behavioral stress, lumateperone administration led to a reduction in the aberrantly high levels of IL-1β, IL-6, and TNF-α in both the brain and serum. nih.gov The ability of anti-inflammatory cytokines like Interleukin-10 (IL-10) to reduce the expression of these proinflammatory cytokines is a key mechanism for resolving inflammation. frontiersin.orgoatext.com Lumateperone's ability to decrease these markers suggests it may mitigate the impact of acute inflammatory challenges, which could contribute to its therapeutic effects in mood disorders. nih.govnih.gov

Table 4: Immunomodulatory Effects of Lumateperone in Preclinical Models

| Cytokine | Effect | Model | Source(s) |

|---|---|---|---|

| Interleukin-1β (IL-1β) | Reduction | Mice with acute immune challenge/stress | nih.gov |

| Interleukin-6 (IL-6) | Reduction | Mice with acute immune challenge/stress | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Reduction | Mice with acute immune challenge/stress | nih.gov |

Modulation of Genes and Pathways Related to Tissue Integrity and Blood-Brain Barrier Function (e.g., claudin-5, ICAM-1)

Recent preclinical research has illuminated a novel aspect of this compound's mechanism of action, extending beyond its well-established effects on neurotransmitter systems to include the modulation of genes and pathways crucial for maintaining tissue and blood-brain barrier (BBB) integrity. nih.govnih.gov These findings suggest that lumateperone may exert protective effects on the neurovascular unit, particularly under conditions of inflammatory or stress-induced challenge. jneurosci.orgresearchgate.net

Studies have demonstrated that lumateperone can alter the expression of key genes involved in the structural and functional integrity of the BBB. nih.govnih.gov The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. mdpi.com Its integrity is paramount for maintaining brain homeostasis. mdpi.com

Detailed Research Findings

In a study involving mice subjected to an acute immune challenge with lipopolysaccharide (LPS), administration of lumateperone was found to significantly alter the expression of genes critical to BBB function. nih.gov Specifically, lumateperone demonstrated a capacity to upregulate genes that are protective of the BBB. jneurosci.org Two such genes of particular importance are claudin-5 (Cldn5) and intercellular adhesion molecule 1 (Icam1). nih.govnih.govresearchgate.net

Claudin-5 is a critical tight junction protein that is essential for sealing the paracellular space between endothelial cells of the BBB. mdpi.com By reinforcing these tight junctions, claudin-5 helps to restrict the passage of molecules and cells from the bloodstream into the brain. Research indicates that lumateperone can significantly upregulate the expression of Cldn5, thereby potentially strengthening the BBB. jneurosci.orgresearchgate.net

Intercellular adhesion molecule 1 (ICAM-1) is a cell surface glycoprotein (B1211001) that is typically expressed on endothelial cells and cells of the immune system. nih.gov While it is involved in the transendothelial migration of leukocytes during inflammation, its regulation is complex and crucial for maintaining a balanced immune response at the BBB. nih.govrndsystems.com Preclinical findings show that lumateperone alters Icam1 expression, suggesting a modulatory role in neuroinflammatory processes that could impact BBB permeability. nih.govnih.gov

The table below summarizes the key genes modulated by this compound that are related to tissue integrity and blood-brain barrier function, as identified in preclinical studies.

| Gene/Protein | Function | Effect of this compound |

| Claudin-5 (Cldn5) | A key tight junction protein that maintains the integrity of the blood-brain barrier. mdpi.com | Upregulated, which is suggested to reinforce BBB protection. jneurosci.orgresearchgate.net |

| Intercellular Adhesion Molecule 1 (ICAM-1) | Involved in the adhesion and transmigration of leukocytes across the endothelium. nih.govimmunologyresearchjournal.com | Expression is altered, suggesting modulation of immune cell interaction with the BBB. nih.govnih.govresearchgate.net |

| Opalin | A gene involved in blood-brain barrier protection. jneurosci.org | Significantly upregulated. jneurosci.org |

| Vegfa | A marker involved in blood-brain barrier functionality. jneurosci.org | Altered expression. jneurosci.org |

| Rac1 | A marker involved in blood-brain barrier functionality. jneurosci.org | Altered expression. jneurosci.org |

| Ptgs2 | A marker involved in blood-brain barrier functionality. jneurosci.org | Altered expression. jneurosci.org |

These findings, taken together, indicate that this compound's neurobiological effects include the reinforcement of the BBB. nih.govnih.gov By modulating the expression of genes such as Cldn5 and Icam1, lumateperone may help to preserve tissue integrity and protect the brain from the detrimental effects of acute inflammatory challenges and stress. nih.govnih.govresearchgate.net This mechanism represents a significant and distinct pathway through which lumateperone may exert its therapeutic effects.

Preclinical Pharmacokinetics and Metabolism of 10s Lumateperone

Absorption Characteristics of 10S-Lumateperone (in vitro, Caco-2 cell monolayer)

In vitro studies utilizing the Caco-2 cell monolayer, a model that mimics the human intestinal epithelium, have been pivotal in characterizing the absorption properties of this compound. These studies reveal high permeability, a key indicator for potential oral absorption. nih.gov

Passive Diffusion Mechanisms

The primary mechanism by which this compound permeates the Caco-2 cell monolayer is through passive diffusion. mdpi.com This is supported by findings that demonstrate the compound's permeability is independent of its concentration, a characteristic feature of passive transport.

Multidrug Resistance Protein 1 (MDR1) Permeability

This compound exhibits high bidirectional permeability, which is mediated by the Multidrug Resistance Protein 1 (MDR1), an efflux transporter. nih.govmdpi.com This characteristic is significant as it not only influences its transport across the intestinal barrier but also facilitates its passage across the blood-brain barrier. nih.govmdpi.com

| Parameter | Finding | Source(s) |

| Permeability Type | High, Bidirectional | nih.govmdpi.com |

| Primary Transport | Passive Diffusion | mdpi.com |

| Efflux Transporter | Multidrug Resistance Protein 1 (MDR1) | nih.govmdpi.com |

Distribution Profile (preclinical animal models)

Blood-Brain Barrier Penetration

A crucial aspect of a centrally acting agent is its ability to cross the blood-brain barrier. Preclinical findings indicate that this compound rapidly enters the brain. mdpi.com This penetration is attributed to its significant permeability via MDR1 and its lipophilic nature at physiological pH. nih.govmdpi.com Preclinical studies in rodents have demonstrated that lumateperone (B1672687) can alter genes and pathways that support the integrity of the blood-brain barrier. jneurosci.org

Plasma Protein Binding

In human plasma, this compound demonstrates a high degree of binding to plasma proteins. nih.govitalianjournalofpsychiatry.ittexas.govdrugbank.comnih.govfda.govmedcentral.comnih.govresearchgate.net Approximately 97.4% of the compound is bound to these proteins at therapeutic concentrations. nih.govnih.govmedcentral.comresearchgate.net This high level of binding can influence the compound's distribution and elimination half-life. nih.govnih.gov

Volume of Distribution (in vivo, non-human species)

The volume of distribution (Vd) provides a measure of the extent to which a drug distributes throughout the body's tissues. Following intravenous administration in preclinical models, this compound has a volume of distribution of approximately 4.1 L/kg. nih.govitalianjournalofpsychiatry.ittexas.govdrugbank.comnih.govfda.gov

| Parameter | Finding | Source(s) |

| Blood-Brain Barrier | Readily Crosses | nih.govmdpi.com |

| Plasma Protein Binding | 97.4% | nih.govnih.govmedcentral.comresearchgate.net |

| Volume of Distribution (IV) | ~4.1 L/kg | nih.govitalianjournalofpsychiatry.ittexas.govdrugbank.comnih.govfda.gov |

Metabolic Pathways and Metabolite Identification of this compound (in vitro, non-human animal liver microsomes, plasma)

The metabolism of this compound is extensive and involves multiple enzymatic pathways, leading to the formation of over 20 metabolites. mdpi.comresearchgate.netitalianjournalofpsychiatry.it Preclinical studies utilizing in vitro systems with rat, dog, and human liver microsomes, as well as analyses of plasma from these species, have elucidated the primary metabolic transformations of this compound. nih.gov

Phase I metabolism of this compound is characterized by several key reactions. In vitro studies using liver microsomes from rats, dogs, and humans have identified N-demethylation, carbonylation, dehydrogenation, and piperazine (B1678402) ring cleavage as principal metabolic pathways. nih.govcolab.ws Another significant Phase I reaction is the reduction of the ketone in the butyrophenone (B1668137) side chain. nih.govchronobiologyinmedicine.org This ketone reduction is catalyzed by ketone reductases. nih.govgoogle.comgoogle.com

The N-demethylation of the piperazine ring is a predominant pathway in non-clinical species like rats. mdpi.comresearchgate.net This process, along with other dealkylation reactions, is primarily mediated by the cytochrome P450 (CYP) system, particularly the CYP3A4 isoenzyme. nih.govnih.govresearchgate.net

A summary of the primary Phase I metabolic pathways identified in preclinical studies is provided in the table below.

| Phase I Pathway | Description | Primary Enzymes Involved | Key Metabolites Formed |

| Ketone Reduction | Reduction of the side-chain carbonyl to a secondary alcohol. | Ketone Reductases, Aldoketoreductases | IC200131 nih.govchronobiologyinmedicine.orgnih.gov |

| N-demethylation | Removal of the methyl group from the piperazine ring. | CYP3A4 nih.govchronobiologyinmedicine.orgnih.gov | IC200161 mdpi.comnih.govnih.gov |

| Carbonylation | Introduction of a carbonyl group. | Cytochrome P450 enzymes | - |

| Dehydrogenation | Removal of hydrogen atoms. | Cytochrome P450 enzymes | - |

| Piperazine Ring Cleavage | Opening of the piperazine ring structure. | Cytochrome P450 enzymes | - |

Phase II metabolism of this compound and its Phase I metabolites primarily involves glucuronidation. mdpi.comnih.gov This conjugation reaction is a major metabolic route, rendering the metabolites more water-soluble for subsequent elimination. nih.govresearchgate.net In humans, glucuronidation of the butyrophenone side chain at the enol/keto position is a predominant Phase II pathway. researchgate.net This pathway appears to be less significant in non-clinical species. researchgate.net Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are the key enzymes responsible for these reactions. mdpi.comnih.gov

Preclinical studies have identified several key pharmacologically active metabolites of this compound. The two most prominent are IC200131 and IC200161. mdpi.comresearchgate.net

IC200131 : This metabolite is formed through the reduction of the ketone on the butyrophenone side chain of lumateperone. nih.govchronobiologyinmedicine.org It is the primary metabolite in humans. mdpi.comresearchgate.net Ketone reductases are responsible for this transformation. nih.govresearchgate.net

IC200161 : This N-desmethyl metabolite results from the demethylation of the piperazine ring, a reaction primarily catalyzed by CYP3A4. mdpi.comnih.govnih.gov It is the predominant metabolite in non-clinical species such as rats. mdpi.comresearchgate.net In rat plasma, the exposure level of this metabolite (referred to as M3 in one study) was about 1.5-fold higher than that of the parent compound. nih.gov

Another active metabolite, IC200565 , is an N-demethylated alcohol metabolite formed through the metabolism of IC200131 by CYP3A4 or the reduction of IC200161. mdpi.comitalianjournalofpsychiatry.itchronobiologyinmedicine.orgresearchgate.net

Following oral administration in preclinical models, these three active metabolites (IC200131, IC200161, and IC200565) were detected in circulation. fda.gov In rats, both IC200161 and IC200131 were detectable in the brain, although at levels significantly lower than the parent compound. researchgate.netnih.gov

The biotransformation of this compound is a complex process involving multiple enzyme families. nih.govnih.gov

Cytochrome P450 (CYP) Enzymes : Several CYP isoenzymes are involved in the Phase I metabolism of lumateperone. mdpi.com CYP3A4 is the primary enzyme responsible for dealkylation reactions, leading to the formation of metabolites like IC200161 and IC200565. italianjournalofpsychiatry.itnih.govnih.gov Other involved CYP enzymes include CYP2C8 and CYP1A2. mdpi.comitalianjournalofpsychiatry.itdrugs.comjppn.ru

Uridine Diphosphate-glucuronosyltransferases (UGTs) : These enzymes are crucial for the Phase II glucuronidation of lumateperone and its metabolites. mdpi.comitalianjournalofpsychiatry.itnih.gov Specific UGTs identified as being involved include UGT1A1, UGT1A4, and UGT2B15 for the parent drug, and various other UGTs for its metabolites. mdpi.comitalianjournalofpsychiatry.itdrugs.com

Aldoketoreductases (AKRs) : This enzyme family, including ketone reductases, plays a significant role in the reduction of the side-chain carbonyl group to form the primary human metabolite, IC200131. italianjournalofpsychiatry.itnih.govnih.govdrugs.com Specific AKRs involved include AKR1C1, AKR1B10, and AKR1C4. italianjournalofpsychiatry.itdrugs.com

The table below summarizes the key enzymes and their roles in lumateperone metabolism.

| Enzyme Family | Specific Enzymes | Metabolic Role |

| Cytochrome P450 (CYP) | CYP3A4, CYP2C8, CYP1A2 | Phase I: N-demethylation, dealkylation mdpi.comitalianjournalofpsychiatry.itnih.gov |

| Aldoketoreductase (AKR) | AKR1C1, AKR1B10, AKR1C4 | Phase I: Ketone reduction italianjournalofpsychiatry.itdrugs.com |

| Uridine Diphosphate-glucuronosyltransferases (UGT) | UGT1A1, UGT1A4, UGT2B15, etc. | Phase II: Glucuronidation of parent drug and metabolites mdpi.comitalianjournalofpsychiatry.itdrugs.com |

Significant interspecies differences have been observed in the metabolic pathways of this compound. mdpi.comresearchgate.net While studies with rat, dog, and human liver microsomes showed that no unique metabolites were formed in human liver microsomes compared to the animal models, the quantitative importance of the pathways differed. nih.gov

The most notable difference lies in the primary metabolic route. In non-clinical species like rats, the predominant pathway is the N-demethylation of the piperazine ring, which produces the N-desmethyl metabolite IC200161. mdpi.comresearchgate.net In contrast, for humans, the main metabolic pathway is the reduction of the ketone group on the butyrophenone side chain, which forms the reduced carbonyl metabolite IC200131. mdpi.comresearchgate.net

Furthermore, Phase II glucuronidation of the butyrophenone side chain is a major pathway in humans but appears to be less significant in non-clinical species. researchgate.net The metabolic turnover in rat and dog hepatocytes was also found to be low when compared to human hepatocytes. europa.eu Toxicity observed in animal studies has been linked to the formation of aniline (B41778) metabolites, which were not found at quantifiable levels in adult humans. fda.govtexas.gov

Excretion Pathways (preclinical animal data)

Preclinical data from studies using radiolabeled lumateperone in rats provide insight into its excretion pathways. Following oral administration, the highest levels of radioactivity were detected in the gastrointestinal tract and liver. researchgate.net The primary route of excretion for lumateperone and its metabolites is in the feces. nih.govnih.gov A negligible amount, less than 1% of the dose, is excreted unchanged in the urine, which is expected given the molecule's size. mdpi.comnih.gov The metabolites are rendered more water-soluble through processes like glucuronidation, which facilitates their elimination from the body. nih.govresearchgate.net In a human mass balance study, for comparison, 58% of a radioactive dose was recovered in the urine and 29% in the feces, with the metabolites being highly water-soluble and completely excreted. mdpi.comnih.govdrugbank.com

Structure Activity Relationship Sar Studies of 10s Lumateperone and Analogues

Identification of Pharmacophoric Features Essential for 10S-Lumateperone Activity

The core structure of this compound is a tetracyclic butyrophenone (B1668137). sigmaaldrich.com SAR studies have revealed that specific components of this structure are essential for its activity. The key pharmacophoric features include:

The Butyrophenone Moiety: The 1-(4-fluorophenyl)butan-1-one side chain is a critical element. The fluorine atom on the phenyl ring and the length of the butyl chain are optimized for potent binding to target receptors.

The N-Methyl Group: The methyl group on the piperazine (B1678402) nitrogen of the tetracyclic system is crucial for its interaction with specific receptors.

These features collectively contribute to the compound's ability to interact with high affinity at serotonin (B10506) 5-HT2A receptors, and with moderate affinity at dopamine (B1211576) D2 receptors and the serotonin transporter (SERT). mdpi.comnewdrugapprovals.org

Elucidation of Structural Determinants for Selective Receptor Binding Affinities

A key aspect of this compound's pharmacological profile is its selectivity in receptor binding, which is a direct result of its specific chemical structure. drugbank.com

High Affinity for 5-HT2A Receptors: The tetracyclic core and the butyrophenone side chain are major contributors to the high-affinity antagonism at 5-HT2A receptors (Ki = 0.54 nM). newdrugapprovals.orgcaymanchem.com This potent blockade is believed to contribute to its antipsychotic effects and may also play a role in its potential for treating sleep disturbances.

Interaction with Serotonin Transporter (SERT): The compound also binds to the serotonin transporter (SERT) with moderate affinity (Ki = 61 nM), a feature that distinguishes it from many other antipsychotics. newdrugapprovals.orgcaymanchem.com This SERT inhibition is thought to contribute to its antidepressant-like effects. osf.io

Low Affinity for Off-Target Receptors: Importantly, this compound shows low affinity for receptors that are commonly associated with undesirable side effects, such as histamine (B1213489) H1 and muscarinic receptors. researchgate.netmdpi.com This favorable selectivity profile is a key factor in its improved tolerability.

Computational Approaches in this compound SAR Analysis (e.g., pharmacophore modeling, in silico studies)

Computational methods have played a significant role in understanding the SAR of this compound and in the design of new analogues. researchgate.net

Pharmacophore Modeling: Pharmacophore models have been generated to define the three-dimensional arrangement of chemical features necessary for binding to target receptors like the 5-HT2A and D2 receptors. These models highlight the importance of the aromatic, hydrophobic, and hydrogen bond acceptor/donor features of the molecule.

In Silico Studies: Molecular docking and other in silico simulations have been used to predict the binding modes of this compound and its analogues at various receptors. These studies have provided insights into the specific amino acid residues that interact with different parts of the molecule, helping to explain its affinity and selectivity. For instance, computational studies have explored the interaction of lumateperone (B1672687) with the S-protein of the Ebola virus and the human TIM-1 receptor, suggesting potential for antiviral applications. researchgate.netmdpi.com

Design and Synthesis of this compound Analogues for SAR Exploration

The synthesis of analogues of this compound has been a critical component of SAR exploration. By systematically modifying different parts of the molecule, researchers have been able to probe the importance of various structural features.

Several synthetic routes to this compound have been developed, some starting from 3,4-dihydroquinoxalin-2(1H)-one. semanticscholar.org These synthetic strategies allow for the introduction of diversity at different positions of the molecule. For example, a study described the synthesis of an analogue, IHCH-7112, where the linker group was shortened by one carbon and the fluorine atom was removed, which still retained significant interaction with the target. ugent.be

The synthesis of a key tetracyclic intermediate has also been a focus of research, with new methods being developed to improve efficiency and scalability. beilstein-journals.org These advancements in synthetic chemistry facilitate the generation of a wider range of analogues for further SAR studies, which could lead to the discovery of new compounds with even more refined pharmacological profiles.

Advanced Analytical and Methodological Approaches for 10s Lumateperone Research

Spectroscopic Methods for Characterization and Quantification of 10S-Lumateperone

Spectroscopic techniques are instrumental in the fundamental analysis of this compound, offering insights into its concentration and stability.

Ultraviolet (UV) spectroscopy serves as a straightforward and accessible method for the quantification of this compound in bulk and pharmaceutical dosage forms. ijaresm.com The principle of this technique relies on the molecule's ability to absorb light in the UV region, with the absorbance being directly proportional to its concentration.

For analytical purposes, a solution of this compound is typically prepared in a suitable solvent, such as methanol (B129727), and scanned across a UV wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). ijnrd.org Research has identified the λmax for lumateperone (B1672687) to be approximately 245 nm, which is subsequently used for detection in more advanced chromatographic methods. ijnrd.org Another study identified 227 nm as a suitable analytical wavelength. healthinformaticsjournal.com The selection of an appropriate λmax is critical for achieving maximum sensitivity and minimizing interference from other substances.

Stability studies also employ UV spectroscopy to monitor the degradation of this compound under various stress conditions, such as acid and base hydrolysis, oxidation, thermal stress, and photolysis. africanjournalofbiomedicalresearch.com By measuring the change in absorbance over time, the rate and extent of degradation can be determined, providing crucial information about the compound's stability profile.

Chromatographic Techniques for this compound Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound from complex mixtures, such as biological fluids and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is a cornerstone for the routine analysis of this compound. ijprajournal.comijnrd.org Method development involves a systematic optimization of chromatographic conditions to achieve a reliable and robust separation.

Key parameters that are optimized include the choice of the stationary phase (column), the composition of the mobile phase, the flow rate, and the detection wavelength. ijprajournal.com A common approach involves using a C18 column as the stationary phase, which is well-suited for the separation of non-polar to moderately polar compounds like this compound. ijnrd.orgjneonatalsurg.com The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (like methanol or acetonitrile). africanjournalofbiomedicalresearch.comjneonatalsurg.com The ratio of these components is adjusted to achieve the desired retention time and peak shape for this compound.

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. ijnrd.orgijnrd.org This involves assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. africanjournalofbiomedicalresearch.com

Table 1: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Symmetry C18 (4.6x150mm, 5µ) ijnrd.org | Inertsil ODS 3V (250 mm × 4.6 mm, 5 μm) africanjournalofbiomedicalresearch.com |

| Mobile Phase | Phosphoric acid buffer-Methanol (70:30, pH 3.0) ijnrd.org | 10 mM phosphate buffer and methanol (20:80, pH 5.9) africanjournalofbiomedicalresearch.com |

| Flow Rate | 0.8 ml/min ijnrd.org | 1.0 mL/min africanjournalofbiomedicalresearch.com |

| Detection Wavelength | 245 nm ijnrd.org | 241 nm africanjournalofbiomedicalresearch.com |

| Retention Time | 2.698 min ijnrd.org | 3.0 min africanjournalofbiomedicalresearch.com |

This table is interactive and can be sorted by clicking on the column headers.

For the comprehensive identification of this compound metabolites, a more sophisticated technique combining the high separation power of Ultra-Performance Liquid Chromatography (UPLC) with the high-resolution and mass accuracy of a Q Exactive Orbitrap mass spectrometer (HRMS) is employed. nih.govinfrastrutturaimpresa.it This powerful analytical platform allows for the elucidation of the biotransformation pathways of this compound in various biological systems. nih.gov

The UPLC system provides rapid and efficient separation of the parent drug and its metabolites from complex biological matrices like liver microsomes and plasma. nih.gov The separated components then enter the Q Exactive Orbitrap HRMS, which accurately measures their mass-to-charge ratio (m/z). thermofisher.com This high-resolution mass data enables the determination of the elemental composition of the metabolites and facilitates their structural identification. nih.govnih.gov

Studies using this technique have successfully identified numerous phase I metabolites of lumateperone in rat, dog, and human liver microsomes, as well as in rat plasma. nih.gov The primary metabolic pathways identified include N-demethylation, carbonylation, dehydrogenation, and piperazine (B1678402) ring cleavage. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids, making it essential for pharmacokinetic (PK) studies of this compound in preclinical models. nih.gov This technique offers exceptional sensitivity and selectivity, allowing for the detection and quantification of very low concentrations of the analyte in complex matrices like plasma. nih.gov

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation to isolate this compound and its metabolites from other endogenous components. The eluent from the LC system is then introduced into the mass spectrometer, where the molecules are ionized. The first mass analyzer (Q1) selects the precursor ion of the target analyte, which is then fragmented in a collision cell (Q2). The resulting product ions are then detected by a second mass analyzer (Q3). This multiple reaction monitoring (MRM) approach provides a high degree of specificity and significantly reduces background noise.

A validated LC-MS/MS method has been used to investigate the pharmacokinetic characteristics of lumateperone and its N-demethylated metabolite in rat plasma following both intravenous and oral administration. nih.gov The results of such studies provide critical information on the absorption, distribution, metabolism, and excretion (ADME) properties of the drug. nih.gov

Analytical Quality by Design (AQbD) Approach in Method Development for this compound

The Analytical Quality by Design (AQbD) approach is a systematic and science-based framework for the development of robust and reliable analytical methods. journalijdr.comamericanpharmaceuticalreview.com This paradigm shifts the focus from a traditional, trial-and-error approach to a more proactive and comprehensive understanding of the analytical method. ijpda.org The application of AQbD principles to the development of an HPLC method for this compound ensures that the method is well-understood, fit for its intended purpose, and consistently delivers high-quality data throughout its lifecycle. americanpharmaceuticalreview.comdntb.gov.ua

The AQbD process begins with the definition of the Analytical Target Profile (ATP), which outlines the desired performance characteristics of the method. ijpda.org This is followed by a risk assessment to identify critical method parameters (CMPs) that have the potential to impact the method's performance. dntb.gov.ua Design of Experiments (DoE) is then employed to systematically study the effects of these CMPs and their interactions on the critical quality attributes (CQAs) of the analytical method, such as peak resolution, tailing factor, and retention time. dntb.gov.ua

This systematic approach leads to the establishment of a Method Operable Design Region (MODR), which is a multidimensional space where the method is known to perform robustly and reliably. ijpda.orgneliti.com By operating within the MODR, the analytical method is less susceptible to variations in experimental conditions, leading to a reduction in out-of-specification (OOS) results. neliti.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Lumateperone |

| Lumateperone Tosylate |

| Acetonitrile (B52724) |

| Methanol |

| Ammonium acetate |

| Phosphate |

In Vitro Assay Development for this compound Receptor Binding and Functional Studies

The characterization of a novel psychoactive compound's mechanism of action is fundamentally reliant on a robust suite of in vitro assays. For this compound, the development and application of specific assays for receptor binding and functional activity were crucial in elucidating its unique pharmacological profile. These studies have enabled a detailed understanding of its interactions with key neurotransmitter systems implicated in neuropsychiatric disorders, particularly the serotonergic, dopaminergic, and glutamatergic pathways. nih.govmdpi.com

Radioligand displacement assays have been a cornerstone in determining the binding affinity of this compound for a wide array of central nervous system targets. mdpi.comresearchgate.net These competitive binding assays measure the ability of the compound to displace a known radiolabeled ligand from its receptor, allowing for the calculation of the equilibrium dissociation constant (Ki). A lower Ki value signifies a higher binding affinity.

Initial screenings across large panels of receptors, ion channels, and enzymes revealed a focused binding profile for this compound. researchgate.net Significant binding affinity was primarily observed at serotonin (B10506) 5-HT2A receptors, dopamine (B1211576) D1 and D2 receptors, and the serotonin transporter (SERT). researchgate.netnih.gov Notably, the compound demonstrates a particularly high affinity for the 5-HT2A receptor, with a Ki value of 0.54 nM. mdpi.comresearchgate.netnih.govfda.gov Its affinity for the dopamine D2 receptor is moderate, with a Ki of 32 nM. researchgate.netnih.govfda.govitalianjournalofpsychiatry.it This translates to an approximate 60-fold selectivity for the 5-HT2A receptor over the D2 receptor, a key characteristic that distinguishes it from many other antipsychotic agents. mdpi.comitalianjournalofpsychiatry.it

Furthermore, this compound exhibits moderate affinity for the serotonin transporter (SERT) and the dopamine D1 receptor. nih.govitalianjournalofpsychiatry.itnih.gov In contrast, it displays negligible affinity for receptors commonly associated with undesirable side effects of antipsychotic medications, such as histamine (B1213489) H1, serotonin 5-HT2C, and various muscarinic receptors. researchgate.netnih.govitalianjournalofpsychiatry.it This high selectivity was confirmed in broad screening panels where significant inhibition was not observed at numerous other targets. researchgate.net

Below is a data table summarizing the receptor binding affinities of this compound.

| Receptor/Transporter | Binding Affinity (Ki, nM) | Reference |

| Serotonin 5-HT2A | 0.54 | mdpi.comresearchgate.netnih.govfda.gov |

| Dopamine D2 | 32 | researchgate.netnih.govfda.govitalianjournalofpsychiatry.itnih.gov |

| Serotonin Transporter (SERT) | 33 - 62 | nih.govfda.govitalianjournalofpsychiatry.it |

| Dopamine D1 | 52 | mdpi.com |

| Alpha-1A Adrenergic | <100 | researchgate.netnih.gov |

| Alpha-1B Adrenergic | <100 | researchgate.netnih.gov |

| Dopamine D4 | <100 | nih.gov |

| Serotonin 5-HT2C | 173 | mdpi.com |

| Histamine H1 | >1000 | mdpi.com |

Beyond determining binding affinity, functional assays are essential to define whether a compound acts as an agonist, antagonist, partial agonist, or inverse agonist at a given receptor. For this compound, a variety of in vitro functional studies were developed to probe its activity at its primary targets.

At the 5-HT2A receptor, a Gq-coupled receptor, functional antagonism was demonstrated using multiple assay formats. In cells engineered to express this receptor, this compound was shown to antagonize the serotonin-induced increase in intracellular calcium. mdpi.comnih.gov This was quantified with an IC50 value of 7 nM, indicating potent functional blockade of the receptor's signaling cascade. mdpi.comnih.gov Additionally, in assays measuring phosphatidylinositol (PI) turnover, another downstream effect of 5-HT2A receptor activation, this compound produced a rightward shift in the serotonin dose-response curve, further confirming its antagonist activity. researchgate.net

The functional activity of this compound at dopamine D2 receptors is more complex and is described as a dual-action mechanism. nih.govmdpi.comnih.gov In vitro studies have characterized it as a presynaptic partial agonist and a postsynaptic antagonist. nih.govitalianjournalofpsychiatry.itmdpi.comnih.gov This unique profile suggests that it can modulate dopamine signaling differently depending on the neuronal context, potentially reducing presynaptic dopamine release while blocking postsynaptic dopamine activity. mdpi.comdrugbank.com

The compound's activity also extends to the glutamatergic system, though this is thought to be an indirect effect. nih.gov In vitro studies have shown that this compound can increase the phosphorylation of the GluN2B subunit of the NMDA receptor, which is a key component of glutamatergic signaling. mdpi.comnih.gov This modulation is believed to be dependent on its activity at the dopamine D1 receptor. drugbank.comcaplytahcp.com

The following table details the results from key functional assays for this compound.

| Assay | Target | Activity | Potency (IC50, nM) | Reference |

| Calcium Fluorescence | 5-HT2A | Antagonist | 7 | mdpi.comnih.gov |

| Phosphatidylinositol Turnover | 5-HT2A | Antagonist | Not Specified | researchgate.net |

Collectively, the development and application of these advanced analytical and methodological approaches have been indispensable in building a comprehensive preclinical profile of this compound. The data generated from these in vitro receptor binding and functional assays have precisely defined its multi-target mechanism of action, highlighting its potent 5-HT2A antagonism, its dual role at D2 receptors, and its influence on serotonin transport and glutamatergic signaling. nih.gov

Theoretical Models and Future Directions in 10s Lumateperone Research